molecular formula C23H25ClO12 B191778 Oenin CAS No. 7228-78-6

Oenin

Cat. No.: B191778
CAS No.: 7228-78-6
M. Wt: 528.9 g/mol
InChI Key: YDIKCZBMBPOGFT-UHFFFAOYSA-N
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Description

Oenin is an anthocyanin, specifically the 3-glucoside of malvidin . It is one of the red pigments found in the skin of purple grapes and in wine .


Synthesis Analysis

This compound is involved in the copigmentation process with other compounds such as quercetin . This process can effectively improve the color quality and stability of red wines and other foods . The intermolecular hydrogen bonds play an important role in the system stabilization .


Molecular Structure Analysis

The molecular formula of this compound is C23H25O12 . It is the 3-glucoside of malvidin .


Chemical Reactions Analysis

This compound is involved in copigmentation reactions with other compounds . In these reactions, the intermolecular hydrogen bonds play an important role in the system stabilization .


Physical and Chemical Properties Analysis

This compound has a molar mass of 493.43 g/mol . It appears as a dark brown powder .

Scientific Research Applications

  • Copigmentation Interaction : Oenin shows intermolecular copigmentation with procyanidins, affecting wine's color and quality. The presence of a galloyl group in flavan-3-ol structures increases the strength of copigmentation with this compound (Berké & Freitas, 2005).

  • Color Stabilization : The color stability of this compound in aqueous micellar SDS solutions is attributed to shifts in acid-base equilibrium and hydration kinetics, significantly impacting its application in food and beverage industries (Lima et al., 2002).

  • Chromatographic Determination in Wine : A method for determining this compound in wines using HPLC with UV and fluorescence detectors has been developed. This technique allows for the direct injection of wine samples without prior treatment, enhancing the efficiency of wine analysis (Quirós et al., 2008).

  • Structural Features in Copigmentation : Studies on this compound's copigmentation with different polyphenols reveal insights into wine coloration. The presence of a pyrogallol group in flavan-3-ol structure slightly increases copigmentation potential, impacting wine's aesthetic and sensory qualities (Teixeira et al., 2013).

  • Anthocyanin-Ellagitannin Hybrid Pigments : this compound reacts with oak-derived C-glycosidic ellagitannins like vescalagin to form deep-purple anthocyano-ellagitannin, a process influenced by wine aging in oak barrels. This interaction affects the color characteristics of aged wines (Chassaing et al., 2010).

  • Influence on Color Stability : this compound's color stability is influenced by the polymerization degree of anthocyanins and flavanols, vital for maintaining the visual appeal of food products under various conditions, including thermal processing (Malien-Aubert et al., 2002).

  • Density Functional Theory in Copigmentation : Theoretical studies using density functional theory provide insights into the copigmentation between this compound and other compounds like quercetin and syringic acid. This helps in predicting copigmentation ability, crucial for improving color quality in food and beverages (Li et al., 2018; Li et al., 2019).

Safety and Hazards

The safety data sheet for Oenin Chloride suggests that if inhaled or ingested, or in case of skin or eye contact, appropriate first aid measures should be taken . It also provides guidelines for handling and storage .

Biochemical Analysis

Biochemical Properties

Oenin chloride plays a significant role in biochemical reactions, particularly in the stabilization of color in wine. It interacts with various biomolecules, including procyanidin C2, to form stable pigments . The interaction between this compound chloride and procyanidin C2 results in the formation of a new pigment with a maximal absorption in the red region . Additionally, this compound chloride is not oxidized in the presence of grape polyphenol oxidase alone but is degraded in the presence of a crude grape PPO extract and caftaric acid, forming anthocyanidin-caftaric acid adducts .

Cellular Effects

This compound chloride influences various cellular processes. It has been shown to promote resilience against stress by modulating brain synaptic plasticity and peripheral inflammation . This compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective effects . In the presence of procyanidin C2, this compound chloride’s red color appears more stable, indicating its role in cellular interactions and stability .

Molecular Mechanism

At the molecular level, this compound chloride exerts its effects through binding interactions with biomolecules. It forms stable pigments through self-aggregation of the flavylium cation and copigmentation with the Z-chalcone form . The compound also interacts with procyanidin C2, leading to the formation of new pigments . These interactions contribute to the stabilization of its color and its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound chloride change over time. The compound is relatively stable, but its degradation can occur in the presence of certain enzymes and cofactors . Long-term studies have shown that this compound chloride can maintain its color stability through interactions with other biomolecules, such as procyanidin C2 . The HPLC chromatogram shows a decrease in the amplitude of the peaks of this compound chloride and procyanidin C2 over time .

Dosage Effects in Animal Models

The effects of this compound chloride vary with different dosages in animal models. At lower doses, it has been shown to promote resilience against stress by modulating brain synaptic plasticity and peripheral inflammation . At higher doses, there may be potential toxic or adverse effects, although specific studies on toxicity are limited

Metabolic Pathways

This compound chloride is involved in various metabolic pathways. It interacts with enzymes such as grape polyphenol oxidase and caftaric acid, leading to the formation of anthocyanidin-caftaric acid adducts . These interactions affect the metabolic flux and metabolite levels, contributing to the compound’s biochemical properties and stability.

Transport and Distribution

Within cells and tissues, this compound chloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, contributing to its stability and effects on cellular function . The compound’s transport and distribution mechanisms are essential for its role in biochemical reactions and cellular processes.

Subcellular Localization

This compound chloride’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound chloride exerts its effects in the appropriate cellular contexts, contributing to its biochemical and cellular properties.

Properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKCZBMBPOGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-78-6
Record name Oenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Oenin (malvidin 3-O-glucoside) has a molecular formula of C23H25ClO12 and a molecular weight of 532.89 g/mol.

A: this compound exhibits characteristic absorption maxima in the UV-Vis region, with its major peak around 520 nm, responsible for its red color. [, , ] This absorbance can be influenced by factors like pH, solvent, and the presence of copigments. [, , , , ] Additionally, this compound can be analyzed using techniques like HPLC coupled with UV and fluorescence detectors. []

A: Yes, the color stability of this compound can be significantly improved through copigmentation, a phenomenon where it forms complexes with other molecules like phenolic compounds and flavonoids. [, , , , , ] This interaction often results in a bathochromic shift, enhancing the red color and increasing its resistance to degradation. [, , , ]

A: Research indicates that this compound, along with other anthocyanidins like cyanidin, can inhibit the epidermal growth factor receptor (EGFR), a protein often overexpressed in cancer cells. [] This interaction leads to the inhibition of downstream signaling cascades, potentially contributing to the growth-inhibitory properties of this compound. []

A: Studies using Neuro-2A cells have shown that this compound can protect against neurotoxicity induced by amyloid β-peptide (Aβ), a key player in Alzheimer's disease. [] This protective effect is attributed to this compound's ability to block reactive oxygen species (ROS) formation, preserve calcium homeostasis, and prevent Aβ-mediated gene dysregulation involved in Aβ metabolism and cellular defense. []

A: this compound, due to its color properties and potential health benefits, finds applications in the food industry as a natural food colorant. [, ] Its antioxidant and anti-inflammatory properties make it a subject of interest for potential use in developing functional foods and nutraceuticals. [, ]

A: Research on the Indian grape cultivar Manjari Medika (MM) revealed a high abundance of this compound, suggesting its potential as a functional food. [] This study highlights the varietal differences in metabolite profiles and emphasizes the importance of understanding these differences for developing novel grape varieties with enhanced nutraceutical properties. []

A: Yes, computational techniques like density functional theory (DFT) have been employed to investigate the interactions between this compound and potential copigments, such as syringic acid and quercetin. [, ] These studies provide insights into the structural features, binding energies, and spectral shifts associated with this compound copigmentation. [, ] Additionally, molecular docking simulations were employed to assess the affinity of this compound and other phytocompounds against specific target proteins of Borrelia recurrentis, the bacterium responsible for louse-borne relapsing fever. []

A: Comparing the activity of this compound (malvidin 3-O-glucoside) with its aglycon, malvidin, reveals the impact of glycosylation on biological activity. Studies show that malvidin exhibits potent inhibitory effects on EGFR tyrosine kinase activity, while this compound shows limited activity. [] This suggests that the presence of the glucoside moiety in this compound may hinder its interaction with the target. []

A: Research suggests that the structure of the copigment significantly affects its ability to complex with this compound. For instance, vinylcatechin dimers exhibit a stronger binding affinity for this compound compared to catechin dimer procyanidin B3, highlighting the importance of the copigment's structure in determining the strength of the interaction. [] Furthermore, the presence of a pyrogallol group in the B ring of flavan-3-ol copigments has been linked to increased copigmentation potential. []

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